4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate
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Overview
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to another phenyl ring bearing an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate typically involves the following steps:
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Formation of the Boronic Ester Group: : The initial step involves the formation of the boronic ester group. This can be achieved by reacting 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
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Coupling Reaction: : The next step involves a Suzuki-Miyaura cross-coupling reaction. The boronic ester intermediate is reacted with 4-bromophenyl acetate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: The acetate group can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Amine or thiol derivatives.
Scientific Research Applications
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl methanol
- 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl amine
- 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl thiol
Uniqueness
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate is unique due to its combination of a boronic ester group and an acetate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Its versatility makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-14(22)23-18-12-8-16(9-13-18)15-6-10-17(11-7-15)21-24-19(2,3)20(4,5)25-21/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYZYQOGUGGWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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